molecular formula C8H12N2O B1623908 Piperidine, 1-(isocyanoacetyl)- CAS No. 67434-28-0

Piperidine, 1-(isocyanoacetyl)-

Cat. No.: B1623908
CAS No.: 67434-28-0
M. Wt: 152.19 g/mol
InChI Key: XSSSWPVGBZLLBW-UHFFFAOYSA-N
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Description

Piperidine, 1-(isocyanoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(isocyanoacetyl)-piperidine is characterized by the presence of an isocyanoacetyl group attached to the piperidine ring

Scientific Research Applications

1-(isocyanoacetyl)-piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Target of Action

Piperidine, 1-(isocyanoacetyl)-, also known as 2-isocyano-1-(1-piperidyl)ethanone, is a derivative of piperidine, a heterocyclic amine widely used as a building block in the synthesis of organic compounds . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives, including piperine, have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may interact with its targets to induce these effects.

Biochemical Pathways

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in various physiological activities and dysfunctions of the CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract), bone, and others .

Pharmacokinetics

Piperidine is a vital fundament in the production of drugs and is widely used as a building block in the synthesis of organic compounds , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may have similar effects at the molecular and cellular level.

Action Environment

Piperidine is a heterocyclic moiety that has been used in the synthesis of pharmaceuticals with substantial interest , suggesting that it may be stable under various environmental conditions.

Safety and Hazards

Handling Piperidine requires adherence to specific safety measures . It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanoacetyl)-piperidine typically involves the reaction of piperidine with isocyanoacetic acid or its derivatives. One common method is the direct reaction of piperidine with isocyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(isocyanoacetyl)-piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(isocyanoacetyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The isocyanoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted products with various functional groups.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the isocyanoacetyl group.

    Piperidine derivatives: Compounds such as 1-(cyanoacetyl)-piperidine and 1-(acetyl)-piperidine.

Comparison: 1-(isocyanoacetyl)-piperidine is unique due to the presence of the isocyanoacetyl group, which imparts distinct reactivity and properties compared to other piperidine derivatives. This group enhances the compound’s ability to participate in nucleophilic substitution reactions and form covalent bonds with target molecules, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-isocyano-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSSWPVGBZLLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217781
Record name Piperidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67434-28-0
Record name Piperidine, 1-(isocyanoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in accordance with Method B with methyl isocyanoacetate (2.46 g, 24.63 mmol) and piperidine (3.22 mL, 37.85 mmol). The reaction mixture was stirred 1 h at RT and then concentrated. The residue was dissolved in dichloromethane (50 mL) and the organic layer was washed with 10% aqueous citric acid (2×25 mL), dried over MgSO4, filtered and evaporated. 2-Isocyano-1-(piperidin-1-yl)ethanone SLA 07116B was obtained as an orange solid (3.13 g, 83% yield).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

48.7 g (570 mmol) of dry piperidine were added to 25.8 g (228 mmol) of ethyl isocyanoacetate in 200 ml of dry methanol, and the mixture was stirred at room temperature overnight. It was subsequently evaporated to dryness and crystallized from ether/isopropanol to give 33 g (=95% of theory) of pure N-isocyanoacetylpiperidine as beige solid.
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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